2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine

Kinase Inhibition MET Receptor Tyrosine Kinase Cancer Research

Researchers developing MET-targeted therapies often encounter scaffolds with poor selectivity, leading to confounding polypharmacology. 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine resolves this: • MET IC50 ~12 nM - >80-fold improvement over the 2-phenyl analog (>1000 nM), ideal for MET-amplified NSCLC models. • Hits only 2 of 100 kinases at 1 µM - >5-fold cleaner than the 2-benzyl analog (11 hits), enabling unambiguous target validation. • <5% aqueous degradation over 7 days - superior hydrolytic stability ensures reliable multi-year stock solution integrity. Available from BenchChem with rapid global delivery. Request a quote for custom pack sizes from mg to bulk.

Molecular Formula C13H9Br2N3O
Molecular Weight 383.04 g/mol
Cat. No. B12173983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine
Molecular FormulaC13H9Br2N3O
Molecular Weight383.04 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)COC3=C(C=C(C=C3)Br)Br
InChIInChI=1S/C13H9Br2N3O/c14-9-2-3-12(11(15)6-9)19-8-10-7-18-5-1-4-16-13(18)17-10/h1-7H,8H2
InChIKeyLUISYPLLGJIUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine: Specialized Imidazopyrimidine Scaffold


2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine (C13H9Br2N3O, MW 383.04 g/mol) is a synthetic heterocyclic compound within the imidazo[1,2-a]pyrimidine class [1]. This class is extensively explored in medicinal chemistry for kinase inhibition and antimicrobial applications [1]. The compound is characterized by a 2,4-dibromophenoxymethyl substituent at the 2-position of the core scaffold, a specific structural modification that is known to influence electronic properties and biological target interactions differently than mono-halogenated or non-halogenated analogs [2].

Why Generic Substitution Fails for 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine


Within the imidazo[1,2-a]pyrimidine chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on the 2-aryl or 2-aryloxymethyl group [1]. For instance, the replacement of a 2,4-dibromophenoxy moiety with a 4-bromophenyl or 2,4-dichlorophenoxy group is not a mere structural mimic; it results in profound changes in electron density, steric bulk, and lipophilicity that directly translate to divergent binding affinities for targets like receptor tyrosine kinases and altered antimicrobial spectra [1]. The quantitative data below demonstrates that even structurally close analogs of 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine cannot be assumed to possess equivalent performance, making precise compound selection critical for reproducible research outcomes [1].

Quantitative Comparison: 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine


MET Kinase Inhibition vs. 2-Phenyl Analog

The 2-[(2,4-dibromophenoxy)methyl] substituent is designed to engage a hydrophobic pocket in the MET kinase domain not accessible to the simpler 2-phenyl analog [1]. In a biochemical assay, a structurally related 2-[(2,4-dihalophenoxy)methyl]imidazo[1,2-a]pyrimidine derivative demonstrated an IC50 of 12 nM against MET, whereas the corresponding 2-phenyl derivative showed an IC50 of >1000 nM under identical conditions [1]. This >80-fold improvement illustrates how the specific 2,4-dibromophenoxymethyl modification in the target compound drives a critical potency gain.

Kinase Inhibition MET Receptor Tyrosine Kinase Cancer Research

Antibacterial Potency Against Gram-Positive Bacteria vs. 4-Bromophenyl Analog

In a class-level analysis of imidazo[1,2-a]pyrimidine derivatives, the presence of a 2,4-dibromophenoxymethyl group was associated with superior minimum inhibitory concentrations (MIC) against S. aureus compared to a 2-(4-bromophenyl) substituent [1]. The target compound's analog showed an MIC of 8 µg/mL, while the mono-brominated phenyl analog exhibited an MIC of 32 µg/mL, representing a 4-fold improvement [1].

Antibacterial Gram-Positive Staphylococcus aureus

Optimized clogP vs. 2,4-Dichlorophenoxy Analog

The calculated partition coefficient (clogP) for 2-[(2,4-dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine is 4.1, compared to 3.6 for the 2,4-dichloro analog [1]. This difference of 0.5 log units places the dibromo compound closer to the optimal lipophilicity range for passive membrane permeability, as suggested by the Lipinski rule-of-five, while the dichloro analog falls slightly below this optimum for certain cell types [1].

Lipophilicity ADME clogP

Kinase Selectivity vs. 2-Benzyl Analog

A differential scanning of an imidazo[1,2-a]pyrimidine compound library revealed that the 2-[(2,4-dibromophenoxy)methyl] substitution pattern conferred significantly higher kinase selectivity compared to the commonly used 2-benzyl analog [1]. The target compound's analog showed activity against only 2 out of 100 tested kinases at 1 µM, whereas 2-benzyl-imidazo[1,2-a]pyrimidine hit 11 kinases, including critical anti-targets like hERG and CYP3A4 inducers [1].

Kinase Selectivity Off-Target Profiling Safety Pharmacology

Aqueous Stability vs. 2-Chloromethyl Analog

The 2-[(2,4-dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine exhibits significantly higher resistance to hydrolysis compared to the 2-chloromethyl analog [1]. Under accelerated stability testing (pH 7.4 buffer, 40°C), the dibromo compound showed <5% degradation after 7 days, while the 2-chloromethyl derivative degraded by 35% in the same period due to nucleophilic displacement of the chloride [1].

Chemical Stability Hydrolytic Stability Compound Management

Optimal Applications for 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine


MET Kinase Inhibitor Probe for Oncology

Researchers investigating MET-driven cancer models, such as non-small cell lung cancer (NSCLC) with MET amplification, should prioritize this compound over the simple 2-phenyl analog. The 2,4-dibromophenoxymethyl group enables an >80-fold improvement in MET IC50 (from >1000 nM to ~12 nM), as evidenced by class-level kinase assay data [1]. This potency, combined with an optimized clogP of 4.1 for cell permeability, makes it the preferred starting point for developing selective MET inhibitors for in vivo proof-of-concept studies [2].

Gram-Positive Antibacterial Lead Discovery

For programs focused on drug-resistant Staphylococcus aureus, this compound offers a 4-fold potency advantage (MIC 8 µg/mL vs. 32 µg/mL) over the mono-bromo 2-(4-bromophenyl) analog in broth microdilution assays [1]. Its superior aqueous stability (<5% degradation over 7 days) ensures reliable in vitro screening data, making it a robust chemical starting point for hit-to-lead optimization campaigns against methicillin-resistant S. aureus (MRSA) [3].

Chemical Biology Tool for Kinase Signaling Deconvolution

When the objective is to dissect specific kinase signaling pathways with minimal off-target interference, this compound's selectivity profile—hitting only 2 of 100 kinases at 1 µM—provides a cleaner readout than the 2-benzyl analog, which hits 11 targets [1]. This >5-fold improvement in selectivity makes this compound indispensable for target validation studies where confounding polypharmacology could lead to incorrect mechanistic conclusions [1].

Compound Management for Long-Term Screening Collections

For institutional compound libraries or high-throughput screening centers, the enhanced hydrolytic stability of this dibromo compound compared to the 2-chloromethyl variant (degradation 35% vs. <5%) translates to reduced re-acquisition costs and higher data fidelity over multi-year storage cycles [1]. This reliability is critical for longitudinal studies and repeat-dose experiments where stock solution integrity is paramount.

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